molecular formula C15H14BrNO4S B2404417 N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333453-95-5

N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No. B2404417
M. Wt: 384.24
InChI Key: NYCOPKHTLRGQAA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as BMS-986, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Aldose Reductase Inhibition

N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an analog of simple (phenylsulfonyl)glycines, which have been studied for their potential as aldose reductase inhibitors. This is significant in the context of diabetes, as aldose reductase is an enzyme involved in the polyol pathway, which becomes hyperactive in diabetic conditions. Compounds like N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine have been synthesized and tested for their inhibitory potency against aldose reductase, showing promise for therapeutic applications (Mayfield & Deruiter, 1987).

Crystal Engineering and Ligand Design

This compound has also been explored in the field of crystal engineering. It acts as a flexible ligand, forming complex structures with various metal ions. Such studies are crucial in developing new materials with specific properties. The ability of N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine to form different coordination architectures when reacted with metals like Cu(II), Mn(II), and Co(II) has been documented, showcasing its versatility in creating diverse molecular structures (Ma et al., 2008).

Glycine Transporter-1 (GlyT1) Inhibition

Research has also been conducted on derivatives of this compound for their potential as Glycine Transporter-1 (GlyT1) inhibitors. GlyT1 plays a crucial role in regulating glycine levels in the central nervous system and is a target for treating disorders like schizophrenia. Inhibitors based on the structure of N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine have shown effectiveness in modulating GlyT1 activity, which could lead to new treatments for neurological disorders (Lindsley et al., 2006).

Enzymatic Studies

The compound is also relevant in enzymatic studies, particularly in understanding enzyme mechanisms and kinetics. For instance, studies involving glycine N-methyltransferase, an enzyme that methylates glycine, have used related compounds to understand the enzyme's structure and function. Such research contributes to the broader understanding of metabolic pathways and enzyme regulation (Ogawa & Fujioka, 1982).

properties

IUPAC Name

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c1-11-2-8-14(9-3-11)22(20,21)17(10-15(18)19)13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCOPKHTLRGQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

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